

Synthesis of 2-(Phenoxyethyl)benzylamine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(Phenoxyethyl)benzylamine**

Cat. No.: **B064828**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the synthesis of **2-(Phenoxyethyl)benzylamine**, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a robust two-step process commencing with a Williamson ether synthesis to form the intermediate 2-(phenoxyethyl)benzonitrile, followed by a catalytic hydrogenation to yield the target primary amine. This protocol offers detailed methodologies, reagent specifications, and purification techniques suitable for laboratory-scale synthesis.

Experimental Overview

The synthesis of **2-(phenoxyethyl)benzylamine** is accomplished in two sequential steps:

- Step 1: Williamson Ether Synthesis. In this step, 2-cyanobenzyl bromide is reacted with sodium phenoxide to form 2-(phenoxyethyl)benzonitrile. This reaction proceeds via an SN2 mechanism.^{[1][2]}
- Step 2: Catalytic Hydrogenation. The intermediate nitrile is then reduced to the corresponding primary amine, **2-(phenoxyethyl)benzylamine**, using Raney nickel as a catalyst under a hydrogen atmosphere.^[3] The addition of ammonia is crucial to minimize the formation of secondary amine by-products.^[3]

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of **2-(phenoxyethyl)benzonitrile**.

Step	Reaktion	Reactant 1	Reactant 2	Base/Catalyst	Solvent	Temp. (°C)	Time (h)	Product	Yield (%)
1	Williamson Ether Synthesis	2-Cyano benzyl bromide	Phenol	Potassium carbonate	DMF	25	16	2-(Phenoxyethyl)benzonitrile	~95
2	Catalytic Hydrogenation	2-(Phenoxyethyl)benzonitrile	Hydrogen (H ₂)	Raney Nickel ®	Isopropanol/Aqueous Ammonia	120	24	2-(Phenoxyethyl)benzonitrile	High

Experimental Protocols

Step 1: Synthesis of 2-(Phenoxyethyl)benzonitrile

This procedure is adapted from a similar Williamson ether synthesis.[\[2\]](#)

Materials:

- 2-Cyanobenzyl bromide
- Phenol
- Potassium carbonate (K₂CO₃), anhydrous
- N,N-Dimethylformamide (DMF)
- Ethyl acetate

- Deionized water
- Magnesium sulfate ($MgSO_4$), anhydrous
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

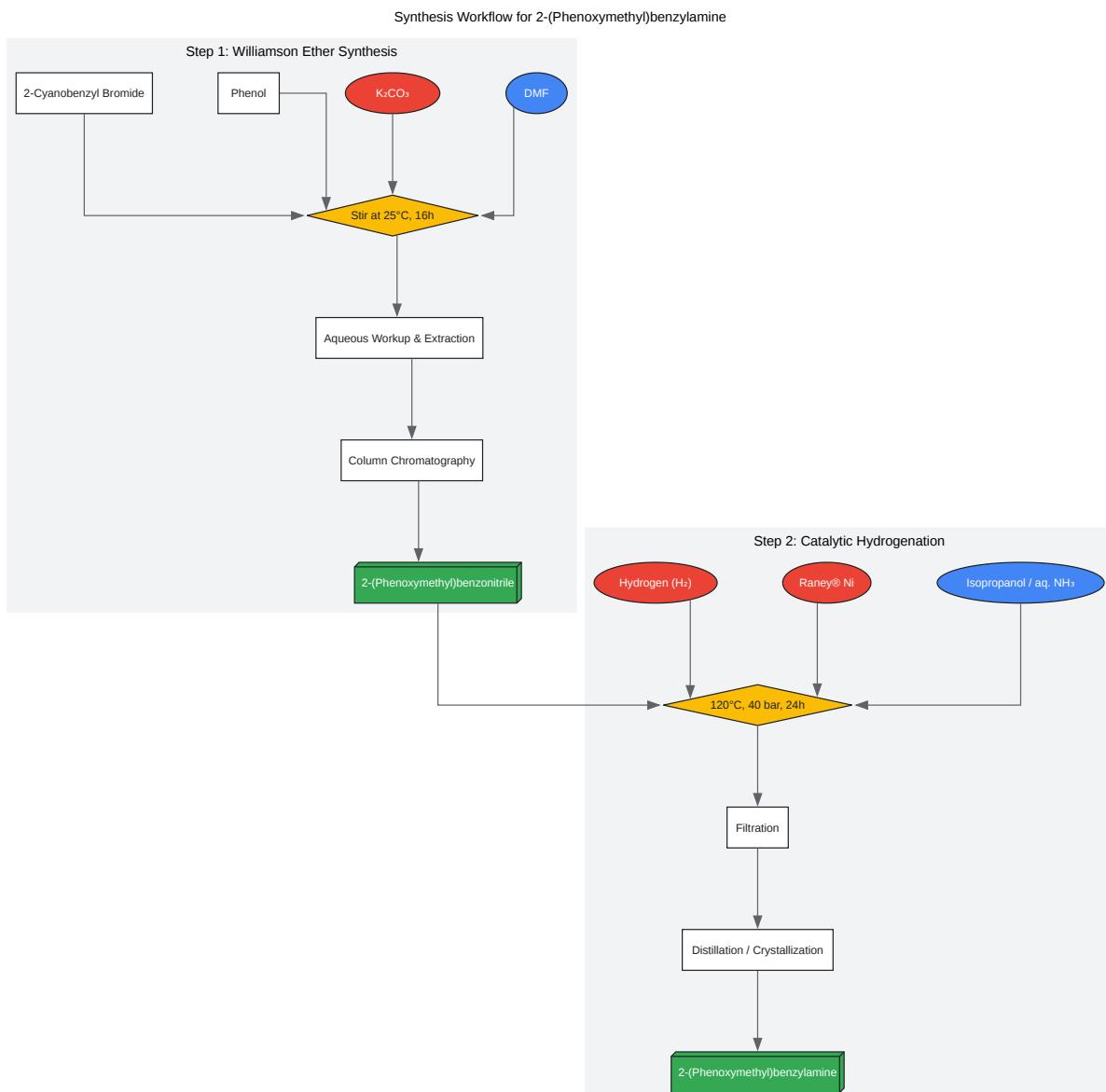
Procedure:

- To a solution of 2-cyanobenzyl bromide (1.0 eq) in DMF (10 volumes), add phenol (1.0 eq) and anhydrous potassium carbonate (3.0 eq).
- Stir the reaction mixture vigorously at room temperature ($25\text{ }^{\circ}\text{C}$) for 16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into deionized water (40 volumes) and extract with ethyl acetate (3 x 20 volumes).
- Combine the organic layers and wash with deionized water (2 x 10 volumes) and brine (1 x 10 volumes).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude product.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(phenoxyethyl)benzonitrile.

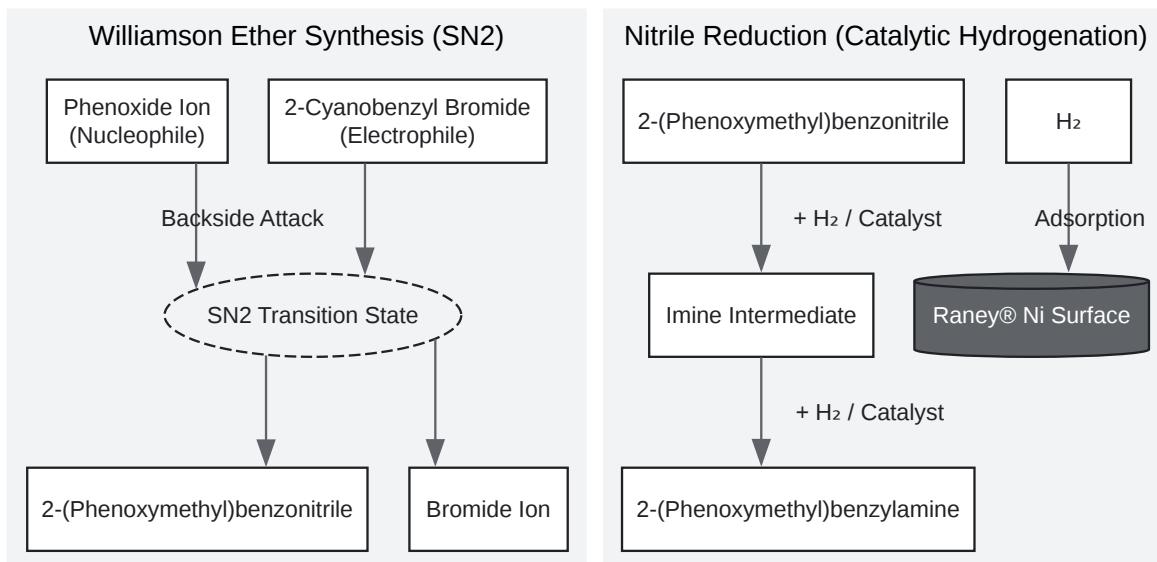
Step 2: Synthesis of **2-(Phenoxyethyl)benzylamine**

This procedure is based on established methods for the catalytic hydrogenation of benzonitriles.^[3]

Materials:


- 2-(Phenoxyethyl)benzonitrile
- Raney® Nickel (50% slurry in water)
- Isopropanol
- Aqueous ammonia (25%)
- Hydrogen gas (H₂)
- High-pressure hydrogenation reactor (e.g., Parr autoclave)
- Filter paper

Procedure:


- In a high-pressure hydrogenation reactor, suspend 2-(phenoxyethyl)benzonitrile (1.0 eq) in isopropanol (10 volumes).
- Carefully add Raney® Nickel catalyst (typically 5-10% by weight of the nitrile).
- Add aqueous ammonia (200 µL per 0.5 mmol of nitrile) to the reaction mixture to suppress the formation of secondary amines.^[3]
- Seal the reactor and purge several times with nitrogen gas, followed by purging with hydrogen gas.
- Pressurize the reactor with hydrogen gas to 40 bar.
- Heat the reaction mixture to 120 °C with vigorous stirring for 24 hours.
- Monitor the reaction for hydrogen uptake.
- After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
- Purge the reactor with nitrogen gas.

- Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and must be handled with care, always kept wet.
- Concentrate the filtrate under reduced pressure to obtain the crude **2-(phenoxyethyl)benzylamine**.
- The crude product can be further purified by distillation under reduced pressure or by crystallization of a suitable salt (e.g., hydrochloride).

Visualizations

[Click to download full resolution via product page](#)**Caption: Synthetic workflow for **2-(Phenoxyethyl)benzylamine**.**

Reaction Mechanisms

[Click to download full resolution via product page](#)

Caption: Reaction mechanisms for the two-step synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Synthesis of 2-(Phenoxyethyl)benzylamine: An Application Note and Detailed Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b064828#experimental-protocol-for-the-synthesis-of-2-phenoxyethyl-benzylamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com